molecular formula C26H18Cl4O2 B14722543 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol CAS No. 5418-23-5

1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol

Cat. No.: B14722543
CAS No.: 5418-23-5
M. Wt: 504.2 g/mol
InChI Key: NSEBIZJZPRBGTF-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol is a chemical compound characterized by the presence of four chlorophenyl groups attached to an ethane-1,2-diol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol typically involves the reaction of 4-chlorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorophenyl groups can engage in various binding interactions, influencing biological pathways and chemical reactions. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: Similar structure but with hydroxyl groups instead of chlorophenyl groups.

    1,1,2,2-Tetrakis(4-formylphenyl)ethane: Contains formyl groups, leading to different reactivity and applications.

    1,1,2,2-Tetrakis(4-bromophenyl)ethane: Bromophenyl groups instead of chlorophenyl, affecting its chemical properties.

Uniqueness: 1,1,2,2-Tetrakis(4-chlorophenyl)ethane-1,2-diol is unique due to the presence of chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

5418-23-5

Molecular Formula

C26H18Cl4O2

Molecular Weight

504.2 g/mol

IUPAC Name

1,1,2,2-tetrakis(4-chlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C26H18Cl4O2/c27-21-9-1-17(2-10-21)25(31,18-3-11-22(28)12-4-18)26(32,19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,31-32H

InChI Key

NSEBIZJZPRBGTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O)O)Cl

Origin of Product

United States

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